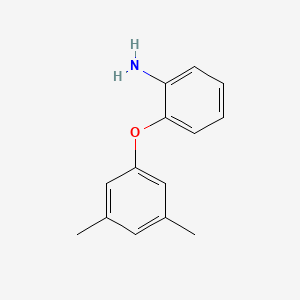

2-(3,5-Dimethylphenoxy)aniline

Beschreibung

Molecular Architecture and Synthetic Utility within Organic Chemistry

The molecular architecture of 2-(3,5-Dimethylphenoxy)aniline consists of two key aromatic moieties: a disubstituted phenol (B47542) and an aniline (B41778). The ether linkage between these two rings is a defining feature. This diaryl ether structure is a common motif in many biologically active compounds and functional materials. rsc.org

The synthesis of diaryl ethers like this compound has been a significant area of research in organic chemistry. rsc.org Traditional methods for creating the carbon-oxygen bond in diaryl ethers often involve the Ullmann condensation. rsc.orgwikipedia.org This reaction typically requires a copper catalyst and high temperatures to couple an aryl halide with a phenol. wikipedia.orggoogle.com

More modern approaches to diaryl ether synthesis include the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. rsc.orgwikipedia.orglibretexts.org This method has gained wide use due to its milder reaction conditions and broader substrate scope compared to older methods. wikipedia.org The Buchwald-Hartwig reaction allows for the formation of carbon-nitrogen bonds, and variations of this methodology can be applied to form carbon-oxygen bonds, providing an alternative route to diaryl ethers. rsc.orgwikipedia.org The development of specialized ligands has been crucial to the success and versatility of these palladium-catalyzed reactions. youtube.com

The synthesis of this compound itself can be achieved through a nucleophilic aromatic substitution reaction. nih.gov For instance, a common synthetic route involves the reaction of 2,3-dimethylphenol (B72121) with a substituted aniline in the presence of a base.

Significance of Phenoxy and Aniline Moieties in Chemical Design

The phenoxy and aniline moieties are of great importance in the design of new chemical entities, particularly in medicinal chemistry.

The phenoxy group is considered a "privileged scaffold" in drug discovery. nih.govmdpi.com Its presence in a molecule can be crucial for biological activity. nih.govmdpi.com The phenoxy moiety can participate in various non-covalent interactions, such as hydrophobic interactions and hydrogen bonding (via the ether oxygen), which can enhance the binding affinity of a molecule to its biological target. mdpi.com The substitution pattern on the phenoxy ring can be modified to fine-tune the electronic and steric properties of the molecule, which can in turn influence its biological activity and pharmacokinetic profile. mdpi.com

The aniline moiety is also a common feature in many biologically active compounds. nih.gov Like the phenoxy group, the aniline ring can engage in hydrophobic interactions. The amino group on the aniline ring is a key functional group that can act as a hydrogen bond donor and can be readily modified to introduce other functionalities. nih.gov However, the potential for aniline derivatives to be metabolized into toxic compounds is a consideration in drug design. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,5-dimethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-7-11(2)9-12(8-10)16-14-6-4-3-5-13(14)15/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIUMXPVBZUZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC=CC=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298037 | |

| Record name | 2-(3,5-Dimethylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60287-71-0 | |

| Record name | 2-(3,5-Dimethylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60287-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-Dimethylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanism Studies

The reactivity of 2-(3,5-Dimethylphenoxy)aniline is governed by the interplay of the electron-donating amino group, the ether oxygen, and the steric and electronic effects of the dimethylphenoxy substituent. These features influence its behavior in a variety of chemical transformations.

The aniline (B41778) moiety in this compound is susceptible to oxidation. Oxidative reactions of anilines can lead to a variety of products, depending on the oxidant and reaction conditions. A significant potential reaction for 2-phenoxyanilines is oxidative cyclization to form phenoxazine derivatives. This intramolecular reaction would involve the formation of a new carbon-nitrogen bond, leading to a rigid, heterocyclic structure. While no specific studies on the oxidative cyclization of this compound have been found, this pathway is a common and important transformation for related 2-phenoxyaniline (B124666) compounds.

The general transformation can be represented as follows:

Figure 1: Proposed oxidative cyclization of this compound to the corresponding phenoxazine derivative.

The characterization of such a product would typically involve spectroscopic techniques like Nuclear Magnetic Resonance (NMR) to confirm the new bond formation and changes in the chemical environment of the protons and carbons, as well as Mass Spectrometry (MS) to determine the molecular weight of the cyclized product.

The aromatic rings in this compound can potentially undergo reduction under forcing conditions, such as high-pressure hydrogenation with a metal catalyst. However, a more common and synthetically useful reductive pathway for aniline derivatives involves the reduction of functional groups that might be introduced onto the aromatic rings. For instance, if a nitro group were introduced via electrophilic aromatic substitution, it could be readily reduced to an amino group using standard reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This would yield a diamino derivative of the parent compound, significantly altering its properties and reactivity.

| Reactant | Reagent | Product |

| Nitro-substituted this compound | SnCl₂/HCl or H₂/Pd-C | Diamino-substituted this compound |

This table outlines a hypothetical reductive pathway for a derivative of the title compound.

The aniline and phenoxy groups are both activating and ortho-, para-directing for electrophilic aromatic substitution. libretexts.org Therefore, this compound is expected to be highly reactive towards electrophiles. The substitution pattern will be influenced by the combined directing effects of the amino and phenoxy groups, as well as steric hindrance from the bulky dimethylphenoxy substituent.

The amino group is a powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it. libretexts.org The phenoxy group is also activating and ortho-, para-directing. The positions on the aniline ring are numbered 3, 4, 5, and 6, with position 2 being the point of attachment of the phenoxy group. The amino group at position 1 will direct electrophiles to positions 2 (already substituted), 4, and 6. The phenoxy group at position 2 will direct to positions 3 and 5 of the aniline ring. The combined effect would likely favor substitution at the para position (position 4) relative to the amino group, as this position is activated by both groups and is sterically accessible.

| Electrophilic Reagent | Expected Major Product(s) |

| Br₂ | 4-Bromo-2-(3,5-dimethylphenoxy)aniline |

| HNO₃/H₂SO₄ | 4-Nitro-2-(3,5-dimethylphenoxy)aniline |

| SO₃/H₂SO₄ | 4-Amino-3-(3,5-dimethylphenoxy)benzenesulfonic acid |

This table presents the expected major products from electrophilic aromatic substitution reactions on this compound.

Anilines readily undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). libretexts.orglibretexts.orgtowson.edu this compound is expected to react similarly. For example, its reaction with an aldehyde would proceed via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the corresponding imine.

The synthesis of 2-phenoxyanilines, including the title compound, is often achieved through an Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. In the synthesis of this compound, this would likely involve the reaction of 2-chloroaniline or 2-bromoaniline with 3,5-dimethylphenol (B42653). Potential by-products in such reactions could include self-coupling of the starting materials or other side reactions promoted by the high temperatures often required for Ullmann condensations.

| Reactant 1 | Reactant 2 | Catalyst | Main Product | Potential By-products |

| 2-Chloroaniline | 3,5-Dimethylphenol | Copper salt | This compound | Biphenyls, diphenylethers |

This table outlines a potential synthetic route to the title compound and possible by-products.

The Ullmann condensation, a key reaction for the synthesis of diaryl ethers and amines, is a copper-catalyzed process. The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide. The resulting copper(III) intermediate then undergoes reductive elimination to form the product and regenerate the copper(I) catalyst. wikipedia.orgorganic-chemistry.org The transition state for the oxidative addition step is a key determinant of the reaction rate and is influenced by the electronic nature of the aryl halide and the steric bulk of the reactants. For the synthesis of this compound, the transition state would involve the interaction of the copper-phenoxide complex with the 2-haloaniline.

While specific transition state analysis for reactions involving this compound is not available, studies on related Ullmann-type reactions provide insight into the factors governing these transformations. The use of ligands on the copper catalyst can significantly lower the activation energy of the transition state, allowing the reaction to proceed under milder conditions.

Advanced Spectroscopic and Crystallographic Characterization

Mass Spectrometry Techniques

Mass spectrometry serves as a critical tool for determining the molecular weight and structural features of 2-(3,5-Dimethylphenoxy)aniline. Various MS techniques provide complementary information regarding its elemental composition, purity, and behavior in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is essential for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with the molecular formula C₁₄H₁₅NO, the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap, would be expected to yield an experimental mass that aligns with the theoretical value to within a few parts per million (ppm), thus confirming its elemental composition.

The high accuracy of HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. In the case of this compound, HRMS provides definitive confirmation of its identity.

| Ion Species | Adduct | Theoretical Exact Mass (Da) |

|---|---|---|

| Molecular Ion | [M]⁺• | 213.11536 |

| Protonated Molecule | [M+H]⁺ | 214.12265 |

| Sodiated Molecule | [M+Na]⁺ | 236.10459 |

| Potassiated Molecule | [M+K]⁺ | 252.07853 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Products

Gas chromatography coupled with mass spectrometry is a standard method for assessing the purity of volatile and semi-volatile compounds and for identifying byproducts in a sample. In a GC-MS analysis of this compound, the compound would be separated from other volatile components on a capillary column before being ionized, typically by electron ionization (EI).

The resulting mass spectrum would display a characteristic fragmentation pattern. The molecular ion peak (m/z = 213) would confirm the molecular weight. Key fragmentation pathways for diaryl ether compounds include the cleavage of the ether bond. This would lead to characteristic fragment ions. For instance, cleavage could yield a fragment corresponding to the 3,5-dimethylphenoxy moiety (m/z 121) or the 2-aminophenyl moiety (m/z 92). Further fragmentation of the 3,5-dimethylphenyl group could result in the loss of a methyl group (CH₃), leading to a peak at m/z 106. nih.gov This fragmentation pattern provides a structural fingerprint, allowing for confident identification and purity assessment.

| m/z | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| 213 | [C₁₄H₁₅NO]⁺• | Molecular Ion (M⁺•) |

| 198 | [M - CH₃]⁺ | Loss of a methyl group |

| 121 | [C₈H₉O]⁺ | Cleavage of ether bond (dimethylphenoxy portion) |

| 106 | [C₇H₆O]⁺ or [C₇H₈N]⁺ | Loss of methyl from dimethylphenoxy fragment or other rearrangement |

| 92 | [C₆H₆N]⁺ | Cleavage of ether bond (aminophenoxy portion) |

| 77 | [C₆H₅]⁺ | Phenyl fragment from aniline (B41778) ring |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography-mass spectrometry is a powerful technique for the analysis of compounds in complex matrices, particularly for those that are not sufficiently volatile for GC-MS. LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for quantifying this compound in environmental or biological samples. d-nb.inforesearchgate.net The separation of isomers, such as different dimethylaniline derivatives, is a key application of this technique. nih.gov

A typical method would involve reverse-phase liquid chromatography to separate the analyte from matrix components. Detection by mass spectrometry, likely using electrospray ionization (ESI) in positive ion mode, would be highly effective due to the basic nature of the aniline's amino group, which is readily protonated to form a strong [M+H]⁺ ion at m/z 214. For quantitative analysis, selected reaction monitoring (SRM) in an LC-MS/MS system would be employed, where the precursor ion (m/z 214) is selected and fragmented to produce specific product ions, ensuring highly selective and sensitive detection. nih.gov

| Parameter | Condition |

|---|---|

| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with water and acetonitrile (B52724) (both with 0.1% formic acid) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | Precursor Ion [M+H]⁺: m/z 214 → Product Ions (hypothetical) |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule and provides information about its conjugated systems and chromophores.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is characterized by electronic transitions within its two aromatic rings. The spectrum is expected to be a composite of the chromophores present: the aniline moiety and the dimethylphenoxy group, linked via an ether oxygen. Aniline typically exhibits two absorption bands corresponding to π→π* transitions: a very strong band around 230-240 nm and a weaker, structured B-band (benzenoid band) around 280-290 nm.

For the related compound 3,5-dimethylaniline, absorption maxima have been reported at 239 nm and 289 nm. nih.gov The presence of the phenoxy group attached to the aniline ring at the ortho position is expected to cause a slight bathochromic (red) shift in these absorption bands due to the extension of the conjugated system through the oxygen atom's lone pairs.

| Expected λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Associated Chromophore |

|---|---|---|---|

| ~240-245 | High | π→π | Aniline/Phenoxy System |

| ~290-295 | Moderate | π→π (B-band) | Aniline/Phenoxy System |

X-ray Crystallography

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

As of this writing, a search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been experimentally determined or reported in the public domain.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, SC-XRD analysis reveals details of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice.

Despite the importance of this data, there are no publicly available reports of a single crystal structure determination for this compound. Consequently, critical information regarding its crystal system, space group, unit cell dimensions, and the specific geometric parameters of the molecule in the solid state remains uncharacterized. The generation of a hypothetical data table for these parameters would be speculative and scientifically unfounded without experimental or robust computational studies.

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Phases

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing the crystalline nature of a bulk sample. It is particularly valuable for identifying different crystalline phases, or polymorphs, which can exhibit distinct physical properties. A PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.

As with single crystal data, there is a lack of published experimental or calculated powder diffraction patterns for this compound. Without such data, it is not possible to characterize its crystalline phases, assess its potential for polymorphism, or provide a data table of its characteristic diffraction peaks. The investigation into the existence of different polymorphs, which could have significant implications for the material's stability and behavior, has not been reported in the available scientific literature.

In-depth Computational Analysis of this compound Remains a Field for Future Research

A thorough review of current scientific literature reveals a notable absence of specific computational and theoretical modeling studies focused on the chemical compound this compound. While extensive research employing computational chemistry techniques exists for aniline and its various derivatives, this particular compound has not been the specific subject of published quantum chemical calculations, molecular simulations, or quantitative structure-activity relationship (QSAR) analyses.

Computational chemistry is a important field that provides profound insights into molecular structure, reactivity, and properties. Techniques such as Density Functional Theory (DFT), ab initio methods, Molecular Electrostatic Potential (MEP) mapping, and Molecular Dynamics (MD) simulations are routinely applied to understand complex chemical systems. For many aniline derivatives, these methods have been successfully used to elucidate electronic structures, predict reaction energetics, map reactive sites, and analyze conformational behaviors. researchgate.netthaiscience.inforesearchgate.netresearchgate.net

For instance, DFT calculations are frequently used to determine optimized geometries, frontier molecular orbital energies (HOMO-LUMO gaps), and other electronic properties of substituted anilines, which are crucial for understanding their reactivity and potential applications. scispace.comresearchgate.netresearchgate.netnih.gov Similarly, MEP maps have been instrumental in identifying the electrophilic and nucleophilic sites on related molecules, guiding the understanding of intermolecular interactions. researchgate.netthaiscience.inforesearchgate.net

Furthermore, simulation techniques like MD are invaluable for studying the dynamic behavior of molecules, including their conformational flexibility and interactions with solvents or biological macromolecules. researchgate.net In the broader context of chemical and drug discovery, QSAR models are often developed for classes of compounds like aniline derivatives to correlate their structural features with biological activities or physical properties, thereby guiding the design of new molecules with desired characteristics.

However, despite the wide application of these powerful theoretical tools across the chemical sciences, specific data sets, research findings, and detailed computational parameters for this compound are not available in the reviewed literature. The scientific community has yet to publish dedicated studies that would provide the specific electronic, structural, and dynamic data required for a detailed analysis as per the requested scope.

Therefore, while the methodologies for such an investigation are well-established, the application of these computational and theoretical techniques to this compound represents an unexplored area of research. Future studies are necessary to generate the specific data that would enable a comprehensive understanding of this compound's properties from a computational perspective.

Computational Chemistry and Theoretical Modelling

Theoretical Studies on Molecular Interactions

The non-covalent interactions of 2-(3,5-Dimethylphenoxy)aniline are crucial for understanding its physical properties, crystal packing, and interactions with biological macromolecules. Theoretical methods provide detailed information on the nature and strength of these forces.

The aniline (B41778) moiety of this compound contains an amine group (-NH₂) that can act as a hydrogen bond donor. Computational studies on aniline and its derivatives are used to explore the strength and geometry of these hydrogen bonds. mdpi.com Quantum chemical calculations, such as DFT, can model the interaction of the amine protons with proton acceptors like water, solvent molecules, or functional groups on other molecules. cityu.edu.hk

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to quantify the interactions. nih.gov It analyzes the delocalization of electron density from a filled lone pair orbital of a Lewis base (the hydrogen bond acceptor) to the unfilled antibonding σ* orbital of the N-H bond (the Lewis acid). The stabilization energy (E(2)) associated with this charge transfer is a direct measure of the hydrogen bond strength. For aniline derivatives, substituents on the aromatic ring can modulate the hydrogen bonding capability of the -NH₂ group. cityu.edu.hk The electron-donating nature of the dimethylphenoxy group would slightly increase the electron density on the aniline ring, potentially influencing the acidity of the N-H protons and the strength of the hydrogen bonds they form. nih.gov

Table 2: Computational Parameters for Analyzing Hydrogen Bonds

| Computational Method | Parameter | Information Provided |

|---|

| DFT Geometry Optimization | Bond Length (N-H, H···A) Bond Angle (N-H···A) | Provides the equilibrium geometry of the hydrogen-bonded complex. | | NBO Analysis | Stabilization Energy (E(2)) | Quantifies the strength of the hydrogen bond via donor-acceptor orbital interactions. nih.gov | | Atoms in Molecules (QTAIM) | Bond Critical Point (BCP) properties (Electron density, Laplacian) | Characterizes the nature of the bond (e.g., electrostatic vs. covalent character). mdpi.com | | Vibrational Frequency Analysis | Redshift of N-H stretching frequency | The shift to lower frequency upon H-bond formation is a characteristic indicator and its magnitude correlates with bond strength. |

The presence of two aromatic rings (the dimethylphenyl and the phenyl rings) in this compound allows for significant π-π stacking interactions. These non-covalent interactions are fundamental to crystal engineering and ligand-receptor binding. nih.gov Computational studies have shown that aromatic stacking can occur in several geometries, including face-to-face, parallel-displaced (slip-stacked), and T-shaped (edge-to-face). researchgate.netchemrxiv.org

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a ligand like this compound might bind to a biological target, such as an enzyme or receptor. nih.gov These simulations are crucial in structure-based drug design.

A comprehensive computational study on the closely related molecule 2-phenoxyaniline (B124666) provides significant insights into this process. biu.ac.ilbiu.ac.ilresearchgate.net The typical workflow involves:

Molecular Docking: The ligand is placed into the binding site of a receptor protein (whose structure is often obtained from the Protein Data Bank) in various conformations and orientations. A scoring function is used to estimate the binding affinity, with lower binding energies indicating more favorable interactions. biu.ac.ilresearchgate.net

Molecular Dynamics (MD) Simulation: The most promising ligand-receptor complex from docking is subjected to an MD simulation. This involves simulating the movement of atoms over time by solving Newton's equations of motion, providing a dynamic view of the binding process and assessing the stability of the complex. biu.ac.ilresearchgate.net

Binding Free Energy Calculation: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy from the MD simulation trajectory, offering a more accurate estimation of binding affinity. biu.ac.il

These simulations reveal the specific chemical interactions that stabilize the ligand in the binding pocket. For diaryl ether and aniline-based ligands, key interactions often include:

Hydrogen Bonds: The aniline -NH₂ group can act as a hydrogen bond donor to acceptor residues like aspartate, glutamate, or serine in the receptor active site. elsevierpure.com

π-π Stacking: The aromatic rings of the ligand can engage in stacking interactions with aromatic residues of the receptor, such as phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrophobic Interactions: The nonpolar dimethylphenyl group can form favorable hydrophobic contacts with nonpolar residues in the binding pocket.

For instance, docking studies of 2-anilino-4-(thiazol-5-yl)-pyrimidines with cyclin-dependent kinases (CDKs) have demonstrated the importance of hydrogen bonding and van der Waals interactions in achieving binding selectivity. researchgate.netnih.gov Similarly, diaryl ether-based ligands have been developed as potent inhibitors for targets like the estrogen-related receptor α, where computational modeling helped optimize the ligand structure for better binding. nih.gov

Table 3: Computational Techniques in Ligand-Receptor Interaction Studies

| Technique | Purpose | Key Outputs |

|---|

| Molecular Docking | Predicts the preferred binding mode and orientation of a ligand within a receptor's active site. | - Binding pose/conformation

Applications in Advanced Materials and Catalysis Research

Precursor Chemistry for Functional Materials

As a precursor, 2-(3,5-Dimethylphenoxy)aniline offers a foundational structure that can be chemically modified and integrated into larger, more complex systems. Its aniline (B41778) and phenoxy moieties provide reactive sites and influence the electronic and physical properties of the resulting materials.

Electronic and Optoelectronic Materials

Aniline derivatives are integral to the synthesis of advanced electronic materials. They can be incorporated into diketopyrrolopyrrole (DPP)-based polymers, which are noted for their exceptional semiconducting properties. rsc.orgresearchgate.nettechnion.ac.ilscispace.com The chemical tunability of these polymers allows for the inclusion of specific functionalities, like aniline derivatives, to enhance their sensitivity and specificity for applications such as volatile organic compound (VOC) detection. rsc.orgresearchgate.netrsc.org

Organic field-effect transistors (OFETs) are a key application for such materials. rsc.orgrsc.orgmdpi.comnih.gov These devices offer advantages over traditional spectroscopic methods for monitoring VOCs, including real-time operation and low power consumption. rsc.orgrsc.org By systematically modifying the aniline functionalities with different substituents, researchers can fine-tune the sensor's performance. rsc.orgresearchgate.net For instance, the interaction between VOCs and the polymer backbone can alter electrical conductivity and charge transport, enabling selective gas detection. rsc.org

Polymer Building Blocks and Monomers

In polymer science, the precise arrangement of monomers within a copolymer is crucial for determining its properties, such as stiffness and flexibility. bldpharm.com Aniline and its derivatives serve as fundamental building blocks for creating a diverse range of polymers. researchgate.netnih.gov The presence of substituents on the aniline ring, such as the dimethylphenoxy group, can significantly influence the properties of the resulting polymer. researchgate.net

For example, substitutions on the benzene ring of aniline can increase the solubility of the polymer, although they might reduce the yield and thermal stability compared to unsubstituted polyaniline. The nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a critical role in the final characteristics of the polymer. researchgate.net This allows for the rational design of polymers with specific functionalities for various applications. researchgate.net

Dye-Sensitized Solar Cells (DSSC) Components

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells due to their cost-effectiveness and ease of fabrication. researchgate.netnih.govuobasrah.edu.iq The core of a DSSC is a molecular sensitizer (dye) that absorbs light and initiates the process of converting solar energy into electricity. nih.govmdpi.com

Aniline-based dyes are explored for their potential in DSSCs. researchgate.net Polyaniline (PANI), a conductive polymer, has been investigated as a material to enhance DSSC performance due to its excellent electrical properties and environmental stability. researchgate.net The integration of PANI and its derivatives can influence performance metrics and stability. researchgate.net The dye's molecular structure is critical; its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels must be appropriately aligned with the electrolyte's redox potential and the semiconductor's conduction band for efficient operation. mdpi.com

Polymer Chemistry and Electroactive Materials

The synthesis of polymers from aniline derivatives, particularly through electrochemical methods, leads to the formation of electroactive materials with diverse applications. The morphology and structure of these polymeric films are key determinants of their functionality.

Electrochemical Polymerization of Aniline Derivatives (e.g., Poly(2,5-dimethoxyaniline))

Electrochemical polymerization is a versatile technique for synthesizing conductive polymer films directly onto an electrode surface. scispace.combiointerfaceresearch.commdpi.com This process is typically carried out in an acidic electrolyte. scispace.commdpi.com The mechanism involves the oxidation of the aniline monomer at the anode to form reactive cation radicals. scispace.comresearchgate.net These radicals then combine to form oligomers, which deposit onto the electrode surface and continue to grow into a polymer film. scispace.comresearchgate.net

The electrochemical polymerization of aniline is considered an autocatalytic process, where the deposited polymer facilitates further monomer oxidation. researchgate.net Various factors influence the polymerization, including the nature of the doping anion, the electrode material, and the composition of the electrolyte. researchgate.net For substituted anilines like 2,5-dimethoxyaniline (B66101), the resulting polymers, such as poly(2,5-dimethoxyaniline), can exhibit modified properties compared to the parent polyaniline. acs.org

The process can be monitored using techniques like cyclic voltammetry (CV), where the growth of the polymer film is observed through changes in the voltammetric peaks with successive potential cycles. biointerfaceresearch.commdpi.com The initial oxidation of the aniline monomer is an irreversible process that occurs at a higher positive potential than the redox processes of the resulting polymer. scispace.combiointerfaceresearch.com

Characterization of Polymeric Film Morphology and Structure

The properties and performance of polymeric films derived from aniline are heavily dependent on their morphology and chemical structure. A variety of analytical techniques are employed for their characterization.

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology of the polymer films. rsc.orgrsc.orgrsc.orgresearchgate.net SEM images can reveal details about the film's texture, such as whether it is granular, fibrillar, or porous. researchgate.netlettersonmaterials.comunesp.br The morphology can be influenced by synthesis conditions, such as the scan rate during electrochemical deposition. researchgate.net For instance, different scan rates can lead to structures ranging from nanofibrillar networks to more compact films. researchgate.net

Spectroscopic techniques are essential for elucidating the chemical structure of the polymers.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic chemical bonds and functional groups within the polymer, confirming its structure and doping state. ias.ac.incore.ac.ukmdpi.complantarchives.org

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the polymer, which are related to its oxidation state and conjugation length. core.ac.ukiosrjournals.orgscispace.com For example, the emeraldine salt form of polyaniline typically shows distinct absorption bands corresponding to π-π* and polaron transitions. iosrjournals.org

Electrochemical characterization , primarily through Cyclic Voltammetry (CV) , is used to study the redox behavior of the polymer films. biointerfaceresearch.comias.ac.inresearchgate.netresearchgate.net CV curves reveal the potentials at which the polymer can be oxidized and reduced, providing insight into its electroactivity and stability. researchgate.netresearchgate.net The shape and intensity of the redox peaks are influenced by factors such as the film's thickness, morphology, and the pH of the electrolyte. researchgate.netmdpi.com

Below is an interactive table summarizing the common techniques used to characterize polyaniline films.

| Characterization Technique | Information Obtained | Key Findings |

| Scanning Electron Microscopy (SEM) | Surface morphology, topography, and structure (e.g., fibrillar, granular). rsc.orgrsc.orgrsc.orgresearchgate.net | Morphology is highly dependent on synthesis conditions like polymerization time, temperature, and electrochemical parameters. researchgate.netunesp.br Can reveal porous or compact structures, nanofibers, and nanosheets. unesp.br |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and chemical bonds. Confirmation of polymer structure and doping. ias.ac.incore.ac.ukmdpi.complantarchives.org | Confirms the presence of characteristic benzenoid and quinoid rings and C-N stretching vibrations in the polyaniline backbone. plantarchives.org Can indicate the presence of dopant ions. ias.ac.in |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions, conjugation length, and oxidation state. core.ac.ukiosrjournals.orgscispace.com | Different oxidation states (leucoemeraldine, emeraldine, pernigraniline) exhibit distinct absorption peaks. Doping level affects the position and intensity of polaron bands. iosrjournals.org |

| Cyclic Voltammetry (CV) | Redox behavior, electroactivity, and electrochemical stability. biointerfaceresearch.comias.ac.inresearchgate.netresearchgate.net | Shows characteristic redox peaks corresponding to the transitions between different oxidation states of the polymer. researchgate.netresearchgate.net Peak currents and potentials are sensitive to scan rate, pH, and film morphology. researchgate.netmdpi.com |

| X-ray Diffraction (XRD) | Crystallinity and molecular arrangement. core.ac.ukmdpi.complantarchives.orgscispace.com | Polyaniline is typically semi-crystalline, with broad diffraction peaks indicating ordered regions within an amorphous matrix. mdpi.comscispace.com |

Electrochromic Properties and Applications in Responsive Materials

Research into the electrochromic properties of polymers derived from substituted anilines is a well-established field. Polyaniline and its derivatives are known for their ability to change color in response to an electrical potential, making them suitable for applications in smart windows, displays, and sensors. These properties arise from the reversible redox states of the polymer backbone.

For polymers derived from disubstituted anilines, such as poly(2,5-dimethoxyaniline), reversible color changes, for instance from yellow to blue, have been observed. scielo.brresearchgate.net The electrochemical polymerization of such monomers on conductive substrates like indium tin oxide (ITO) glass allows for the creation of electrochromic films. scielo.brscispace.com The performance of these films, including their response time and stability, is influenced by the nature and position of the substituents on the aniline ring, as well as the electrolyte used. researchgate.net

While specific studies on the electrochromic behavior of poly(this compound) are not prevalent, it is plausible that this polymer would also exhibit electrochromic properties. The phenoxy and dimethyl substituents would likely influence the electronic properties of the resulting polymer, thereby affecting its color, switching speed, and stability. Further experimental investigation is required to fully characterize its potential as a responsive material.

Ligand Design in Catalysis

The molecular architecture of this compound, featuring both a phenoxy and an aniline moiety, makes it a candidate for the development of specialized ligands for transition metal catalysis. The nitrogen and oxygen atoms can act as coordination sites for metal centers.

Design and Synthesis of Phenoxy-Aniline Based Ligands for Transition Metal Catalysis (e.g., Pd, Cu)

Phenoxy-imine and phenoxy-aniline scaffolds are utilized in the design of ligands for various catalytic reactions. For instance, Schiff base ligands derived from 2-phenoxyaniline (B124666) and salicylaldehyde derivatives have been used to synthesize transition metal complexes. researchgate.net These complexes have shown potential in catalytic applications.

Palladium complexes bearing aniline-based ligands are highly active in cross-coupling reactions. nih.gov The electronic and steric properties of the aniline can be tuned to optimize catalyst performance. Similarly, copper-catalyzed reactions, such as C-N cross-coupling, often employ ligands derived from anilines to facilitate the transformation. nih.govmdpi.com While the synthesis of ligands specifically from this compound for Palladium or Copper catalysis is not widely reported, its structure suggests it could be a precursor to bidentate ligands. The synthesis would typically involve reaction of the aniline's amino group to introduce another coordinating group, forming, for example, a phenoxy-imine or a phenoxy-amide ligand.

Enantioselective Catalysis utilizing Chiral Aniline Scaffolds

Chiral aniline derivatives are valuable building blocks for the synthesis of asymmetric ligands. These ligands are crucial for enantioselective catalysis, where the goal is to produce one enantiomer of a chiral product preferentially. The introduction of chirality into an aniline scaffold can be achieved through various synthetic strategies, leading to ligands that can effectively control the stereochemistry of a metal-catalyzed reaction.

While there is no specific mention in the literature of chiral derivatives of this compound being used in enantioselective catalysis, the general principles of chiral ligand design could be applied. By introducing a chiral center, for instance, in a substituent attached to the aniline nitrogen or the phenoxy ring, it would be possible to create a chiral environment around a coordinated metal ion. Such a chiral catalyst could then be employed in asymmetric transformations. The development of nonsymmetrical P,N-ligands, for example, has proven to be a successful strategy in asymmetric catalysis. nih.gov

Investigation of Catalyst-Ligand Interactions and Stability

The stability of a metal catalyst and the nature of the interactions between the metal center and its ligands are critical factors in determining its catalytic activity and longevity. For palladium complexes, the stability is influenced by the electronic and steric properties of the ligands. researchgate.net The coordination of the ligand to the metal center can be studied using various spectroscopic and analytical techniques.

Analytical Chemistry Methodologies

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating 2-(3,5-Dimethylphenoxy)aniline from reaction mixtures, identifying impurities, and assessing its purity. The choice of method depends on the compound's volatility, polarity, and the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. thermofisher.comchromatographyonline.com Reversed-phase HPLC (RP-HPLC) is typically the method of choice for aniline (B41778) and its derivatives. researchgate.net

Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analyte between the two phases. Due to the hydrophobic nature of the dimethylphenoxy group, this compound would be well-retained on a C18 column, allowing for effective separation from more polar or less hydrophobic impurities.

Typical Conditions:

Column: A C18-silica column is standard for separating aromatic amines. nih.gov

Mobile Phase: A gradient elution starting with a higher percentage of aqueous buffer and increasing the proportion of an organic solvent like acetonitrile is common. nih.gov This allows for the elution of a wide range of compounds with varying polarities.

Detection: A UV detector is highly effective, as the aromatic rings in the molecule absorb UV light. nih.gov The wavelength of maximum absorbance would be determined to ensure high sensitivity. For aniline, detection is often performed around 190 nm. nih.gov

Purity Assessment: The purity of a sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Conditions for Aniline Derivatives

Note: These are general conditions for aniline derivatives; specific optimization would be required for this compound. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. epa.govepa.gov Aniline and many of its derivatives, including phenoxy anilines, are amenable to GC analysis. epa.govd-nb.info This method is particularly useful for identifying and quantifying volatile impurities.

Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (mobile phase). The retention time—the time it takes for the analyte to pass through the column—is characteristic of the compound under specific conditions.

Typical Conditions:

Column: A capillary column with a weakly polar or mid-polar stationary phase, such as one containing phenyl and methyl polysiloxane groups, is often used for separating aromatic amines. uw.edu.pl

Carrier Gas: Helium or hydrogen is typically used. uw.edu.pl

Injector and Detector Temperature: The injector port temperature must be high enough to ensure rapid volatilization of the sample without thermal degradation. uw.edu.pl A Flame Ionization Detector (FID) is commonly used for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity and sensitivity for nitrogen-containing compounds like anilines. epa.gov

Oven Temperature Program: A temperature program, where the column temperature is gradually increased, is often employed to ensure the efficient separation of compounds with different boiling points. d-nb.info

Table 2: Representative GC Conditions for Aniline Derivatives

Note: These are general conditions based on EPA methods for aniline derivatives; specific optimization would be necessary for this compound. epa.govuw.edu.pl

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, checking compound purity, and determining appropriate solvent systems for column chromatography. jcsp.org.pklibretexts.org

Principle: TLC involves spotting the sample onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel (stationary phase). The plate is then placed in a sealed chamber with a solvent or solvent mixture (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. libretexts.org The separation is quantified by the Retention Factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. ualberta.ca

Application: For this compound, a silica gel plate would be used as the stationary phase. The mobile phase would typically be a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane). nih.gov The optimal solvent ratio would be determined experimentally to achieve an Rf value ideally between 0.3 and 0.7 for good separation. ualberta.ca Visualization of the spots can be achieved under UV light, as the aromatic rings will absorb UV radiation, or by using staining reagents like iodine vapor. adrona.lv

Electrochemical Analytical Techniques

Electrochemical methods can provide valuable information about the redox properties of this compound. These techniques are particularly relevant for understanding its potential behavior in applications involving electron transfer, such as in the formation of conductive polymers.

Cyclic Voltammetry for Redox Behavior of Aniline Derivatives and Polymers

Cyclic Voltammetry (CV) is a powerful electrochemical technique for studying the oxidation and reduction processes of a substance. srce.hr It is widely used to characterize the electrochemical behavior of aniline and its derivatives, including their polymerization to form conductive polymers like polyaniline. srce.hranalchemres.org

Principle: In a CV experiment, the potential of a working electrode is swept linearly versus time between two set values in a cyclic manner. The resulting current that flows through the electrode is measured and plotted against the applied potential. The resulting plot, a cyclic voltammogram, provides information about the redox potentials and the reversibility of the electron transfer reactions. analchemres.org For an aniline derivative, the initial scan typically shows an irreversible oxidation peak corresponding to the formation of an aniline cation radical. srce.hr This radical can then undergo further reactions, such as coupling to form dimers and eventually polymers.

Expected Behavior: The cyclic voltammogram of this compound would be expected to show an initial anodic (oxidation) peak. The potential at which this oxidation occurs is influenced by the electron-donating or -withdrawing nature of the substituents on the aniline ring. umn.edu The phenoxy and dimethyl groups are generally considered electron-donating, which would likely lower the oxidation potential compared to unsubstituted aniline. rsc.org Subsequent scans may show new redox peaks corresponding to the formation and redox cycling of oligomeric or polymeric species on the electrode surface.

Table 3: Key Parameters from Cyclic Voltammetry of Aniline Derivatives

Note: This table outlines a general experimental setup for studying aniline derivatives; the specific redox potentials for this compound would need to be determined experimentally. srce.hr

Environmental Chemistry: Degradation Pathways and Remediation Principles

Advanced Oxidation Processes (AOPs) in Degradation Studies

Advanced Oxidation Processes (AOPs) are a group of technologies that rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade organic pollutants. wikipedia.org These processes have been shown to be highly effective in the degradation of aniline (B41778) and its derivatives and represent a promising remediation strategy for contaminants like 2-(3,5-Dimethylphenoxy)aniline. nih.gov

The reaction of hydroxyl radicals with aromatic compounds is a rapid, second-order process that proceeds primarily through electrophilic addition to the aromatic ring. researchgate.net Studies on the degradation of 2,6-dimethylaniline (B139824), a structural analog of the aniline portion of the target molecule, provide valuable insights into the likely degradation pathway of this compound by •OH. Research has shown that hydroxyl radicals preferentially attack the amine group and the aromatic ring rather than the methyl groups. researchgate.netnih.gov

Based on this, the degradation of this compound by AOPs is expected to proceed through the following steps:

Hydroxylation of the Aromatic Ring: The hydroxyl radical will likely add to the aniline ring, leading to the formation of hydroxylated intermediates.

Oxidation of the Amine Group: The amine group can be oxidized to form nitroso and nitro derivatives.

Ring Opening: Subsequent attack by hydroxyl radicals leads to the cleavage of the aromatic ring, forming smaller, aliphatic carboxylic acids such as maleic, lactic, oxalic, acetic, and formic acids. nih.gov

Mineralization: Ultimately, these smaller organic acids are further oxidized to carbon dioxide and water.

The table below summarizes the expected aromatic by-products from the degradation of 2,6-dimethylaniline by hydroxyl radicals, which can be considered analogous to the potential initial products from the aniline moiety of this compound.

| Potential Aromatic By-product | Precursor Moiety |

|---|---|

| 2,6-dimethyl-nitrobenzene | Aniline |

| 2,6-dimethyl-phenol | Aniline |

| 2,6-dimethyl-nitrophenol | Aniline |

| 2,6-dimethyl-hydroquinone | Aniline |

| 2,6-dimethyl-p-benzoquinone | Aniline |

| 2,6-dimethyl-3-hydroxy-p-benzoquinone | Aniline |

Electrochemical Degradation in Wastewater Treatment (Academic Principles)

Electrochemical degradation is an environmentally friendly technique that can be employed for the treatment of wastewater contaminated with substituted anilines. ijcrt.org The fundamental principle of this method involves the direct or indirect oxidation of the pollutant at the surface of an anode.

The electrochemical oxidation of substituted anilines is a complex process that is influenced by several factors, including the electrode material, the applied potential, the pH of the solution, and the nature of the substituents on the aniline ring. The process is generally initiated by a one-electron transfer from the aniline molecule to the anode, forming a radical cation. mdpi.com The stability and subsequent reactivity of this radical cation are key to the degradation pathway.

Computational studies have shown a strong correlation between the one-electron oxidation potential of substituted anilines and their molecular structure, specifically the energy of the highest occupied molecular orbital (HOMO). umn.edursc.org This suggests that the ease of degradation of a particular substituted aniline can be predicted based on its electronic properties. The presence of electron-donating groups, such as the methyl and phenoxy groups in this compound, is expected to increase the electron density on the aniline ring, potentially lowering its oxidation potential and making it more susceptible to electrochemical degradation compared to unsubstituted aniline.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(3,5-dimethylphenoxy)aniline under reflux conditions?

- Methodological Answer : The synthesis requires careful control of reaction parameters due to steric and electronic effects from the 3,5-dimethylphenoxy group. For analogous compounds (e.g., ethyl 2-(2,4-dimethylphenoxy)acetate), reflux with a strong base (e.g., NaOH) is essential to activate low-acidity phenolic substrates. Adjusting pH during purification (e.g., pH 5-6) minimizes salt formation and maximizes yield . Similar protocols apply to this compound, where purification via recrystallization in alcohol/ether mixtures is recommended .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?

- Methodological Answer : Combine IR, -NMR, -NMR, and EIMS for structural elucidation. For example:

- IR : Detect characteristic N-H stretches (~3400 cm) and C-O-C vibrations (~1250 cm).

- NMR : Identify aromatic protons split by substituents (e.g., singlet for para-dimethyl groups at δ 2.2 ppm) and aniline NH protons (δ 4.8–5.2 ppm).

- EIMS : Look for molecular ion peaks matching the molecular formula (CHNO, MW 213.28) .

Q. What solvent systems are effective for resolving solubility challenges during purification?

- Methodological Answer : The compound is sparingly soluble in water but dissolves well in ethanol, diethyl ether, or dichloromethane. A mixed solvent system (e.g., ethanol-water gradient) is effective for recrystallization. For derivatives with polar substituents, adjust solvent polarity to prevent premature precipitation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions. The electron-donating methyl groups increase electron density on the phenoxy oxygen, enhancing its nucleophilicity. Transition state analysis predicts regioselectivity in reactions with electrophiles (e.g., alkyl halides) . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) is recommended .

Q. What strategies mitigate contradictions in spectral data when synthesizing derivatives with nitro or halogen substituents?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For nitro-substituted analogs (e.g., 3-nitro-5-(3,5-dimethylphenoxy)aniline):

- Use deuterated solvents in NMR to stabilize tautomers.

- Compare experimental -NMR shifts with computed values (e.g., via Gaussian software) to resolve ambiguities.

- Cross-validate with High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial activity?

- Methodological Answer : Introduce substituents (e.g., oxadiazole, triazole) at the aniline NH group to enhance bioactivity. For example:

- Synthesize Schiff base derivatives via condensation with aryl aldehydes (e.g., 4-nitrobenzaldehyde) under mild acid catalysis (glacial acetic acid).

- Test derivatives against Gram-positive/negative bacteria using MIC assays. Correlate electron-withdrawing groups (e.g., -NO) with increased membrane disruption potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.